molecular formula C11H12F3NO2S B13178153 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide

Cat. No.: B13178153
M. Wt: 279.28 g/mol
InChI Key: NSYNZQICLSHJPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves several steps. One common method includes the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethanethioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity . This interaction can lead to various biological effects, depending on the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C11H12F3NO2S

Molecular Weight

279.28 g/mol

IUPAC Name

2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide

InChI

InChI=1S/C11H12F3NO2S/c1-16-9-4-7(5-10(15)18)2-3-8(9)17-6-11(12,13)14/h2-4H,5-6H2,1H3,(H2,15,18)

InChI Key

NSYNZQICLSHJPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=S)N)OCC(F)(F)F

Origin of Product

United States

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